REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:16][CH2:17]O>>[NH2:1][C:2]1[C:3]([C:8]([O:10][CH2:16][CH3:17])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C(=O)O
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
70 mL
|
Type
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reactant
|
Smiles
|
CCO
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Type
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CUSTOM
|
Details
|
stirred for 5 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The cooled mixture was concentrated to −20 mL
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Type
|
ADDITION
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Details
|
poured over ice
|
Type
|
ADDITION
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Details
|
This mixture was treated with aqueous ammonia (NH4OH, conc) until pH>7
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Type
|
EXTRACTION
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Details
|
This was extracted twice with 100 mL EtOAc
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Type
|
EXTRACTION
|
Details
|
extracted again with 2× 100 mL EtOAc
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 4.15 g of an off white solid (69%)
|
Type
|
CUSTOM
|
Details
|
HPLC: tR=2.76 min (ZQ3, vvpolar—5 min)
|
Duration
|
5 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |